Cannabidivarinic acid (CBDVA) 100 microg/mL in Acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabidivarinic acid is a naturally occurring cannabinoid found in the cannabis plant. It is one of the varinic acid cannabinoids, which are carboxylated precursors to their more stable, non-acidic forms. Cannabidivarinic acid is known for its potential therapeutic properties, including anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabidivarinic acid can be synthesized through the biosynthetic pathway of the cannabis plant. The process involves the conversion of cannabigerovarinic acid into cannabidivarinic acid via enzymatic reactions. Industrially, the compound can be extracted from the cannabis plant using methods such as pressurized liquid extraction, which involves elevated temperatures and pressures to increase solvation power and decrease viscosity .
Industrial Production Methods: Industrial production of cannabidivarinic acid typically involves the cultivation of cannabis plants with high concentrations of the compound. The extraction process may include decarboxylation, which converts the acidic form into its neutral counterpart. This is often followed by purification steps such as high-performance liquid chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cannabidivarinic acid undergoes several types of chemical reactions, including:
Decarboxylation: This reaction involves the removal of a carboxyl group, converting cannabidivarinic acid into cannabidivarin.
Oxidation: Cannabidivarinic acid can be oxidized to form various oxidative products.
Isomerization: The compound can undergo structural rearrangement to form different isomers
Common Reagents and Conditions:
Decarboxylation: Typically performed at elevated temperatures (110-130°C) for a specific duration (5-60 minutes).
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Isomerization: Catalysts such as acids or bases can facilitate this reaction
Major Products:
Cannabidivarin: Formed through decarboxylation.
Oxidative Products: Various compounds formed through oxidation.
Isomers: Different structural forms of the original compound
Scientific Research Applications
Cannabidivarinic acid has several scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and quality control in the cannabis industry.
Biology: Studied for its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential anticonvulsant properties and other therapeutic effects.
Industry: Utilized in the development of cannabis-based products and pharmaceuticals .
Mechanism of Action
Cannabidivarinic acid exerts its effects through several molecular targets and pathways:
Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1): Activation and desensitization of this receptor contribute to its anticonvulsant effects.
T-type Calcium Channels: Inhibition of these channels modulates neuronal excitability, reducing seizure activity.
G-protein Coupled Receptor 55 (GPR55): Antagonism of this receptor may also play a role in its pharmacological effects
Comparison with Similar Compounds
Cannabidivarinic acid is part of the varinic acid cannabinoid family, which includes:
Cannabigerovarinic Acid (CBGVA): Precursor to cannabigerovarin.
Tetrahydrocannabivarinic Acid (THCVA): Precursor to tetrahydrocannabivarin.
Cannabichromevarinic Acid (CBCVA): Precursor to cannabichromevarin
Uniqueness: Cannabidivarinic acid is unique due to its specific molecular structure and its potential therapeutic properties, particularly its anticonvulsant effects. Unlike its non-acidic counterparts, it retains a carboxyl group, which influences its stability and reactivity .
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,4-dihydroxy-3-[(1R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid |
InChI |
InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14?,15-/m1/s1 |
InChI Key |
CZXWOKHVLNYAHI-YSSOQSIOSA-N |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CCC2C(=C)C)C)O |
Canonical SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.